HIF-1 Inhibitory Potency vs. Neolamellarin A
7-Hydroxyneolamellarin A exhibits a 5.7-fold greater HIF-1 inhibitory potency than the parent compound neolamellarin A [1][2].
| Evidence Dimension | HIF-1 activation inhibition (IC50) |
|---|---|
| Target Compound Data | 1.9 µM |
| Comparator Or Baseline | Neolamellarin A (IC50 = 10.8 ± 1.0 µM) |
| Quantified Difference | 5.7-fold lower IC50 |
| Conditions | T47D human breast tumor cell-based reporter assay for 7-Hydroxyneolamellarin A [1]; HeLa cell dual-luciferase reporter assay for neolamellarin A [2]. |
Why This Matters
The substantially improved potency indicates a greater functional reserve for in vivo efficacy studies, potentially reducing the required dose and associated off-target liabilities.
- [1] Liu, R., Liu, Y., Zhou, Y. D., & Nagle, D. G. (2007). Molecular-targeted antitumor agents. 15. Neolamellarins from the marine sponge Dendrilla nigra inhibit hypoxia-inducible factor-1 activation and secreted vascular endothelial growth factor production in breast tumor cells. Journal of Natural Products, 70(11), 1741-1745. View Source
- [2] Li, G., Dong, H., Ma, Y., Shao, K., Li, Y., Wu, X., ... & Zhao, W. (2019). Structure-activity relationships study of neolamellarin A and its analogues as hypoxia inducible factor-1 (HIF-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2327-2331. View Source
